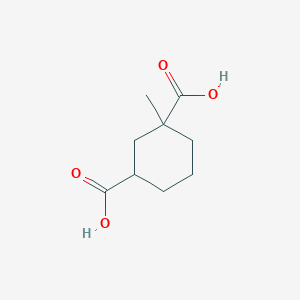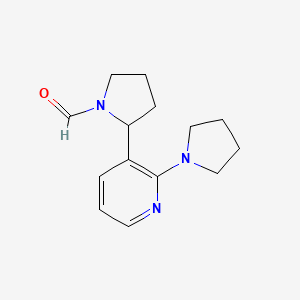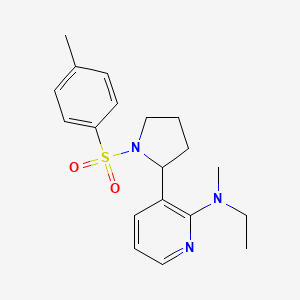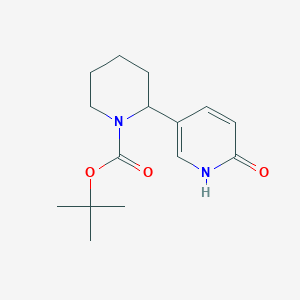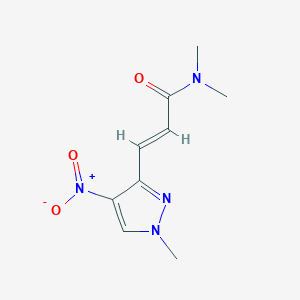![molecular formula C8H13NO2 B11818597 exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)
exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid: is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction from an acyclic starting material that contains all the required stereochemical information. This method allows for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in academic research can be adapted for larger-scale production, focusing on optimizing reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on various biological systems. It is often used in studies related to neurotransmission and receptor binding .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Its structure is similar to that of other tropane alkaloids, which are known to have significant pharmacological effects .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the nervous system, modulating neurotransmission and affecting neuronal activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share the same bicyclic structure and are known for their diverse biological activities.
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in its specific functional groups and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFORJMJSKOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

